![molecular formula C10H9F3O2 B1325231 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone CAS No. 870460-18-7](/img/structure/B1325231.png)
3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone
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Description
3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, also known as 3-Methoxy-2-trifluoromethyl-1-propene-1-one, is a chemical compound used in a variety of laboratory experiments. It is a colorless liquid with a sweet, pleasant odor and is slightly soluble in water. It has a melting point of -30.5 °C and a boiling point of 63.5 °C. It is used as a solvent, a reagent, and a catalyst in various chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Metabolism in Smoke Flavouring
Research on a closely related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one), a smoke flavor compound, revealed its metabolism in rats. Metabolites were identified through mass spectrometry and independent synthesis, including 1-(3, 4-dihydroxyphenyl)-2-propanone, 1-(3, 4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol. These findings are significant for understanding the metabolic processing of smoke flavor compounds (Jodynis-Liebert, 1993).
Synthesis and Chemical Reactions
The compound's synthetic applications are demonstrated in studies like the α-chlorination of aryl ketones with manganese(III) acetate, showing its reactivity and potential in synthesizing diverse chemical structures (Tsuruta et al., 1985). Another study explored the addition of O-methylhydroxylamine to related compounds, leading to α-aminochalcones, highlighting its role in the synthesis of bioactive molecules (Reichel & Pritze, 1974).
Lignin Chemistry
In the field of lignin chemistry, derivatives of similar compounds have been synthesized as model compounds. For instance, lignin model glycosides have been prepared, providing insights into the chemistry of lignin and its derivatives (Helm et al., 1997). Another study focused on the acid treatment of birch lignin, resulting in specific diaryl-propanone derivatives, underlining the significance of these compounds in lignin transformation processes (Li et al., 1996).
Organic Synthesis and Reactions
The compound and its derivatives have been extensively studied in organic synthesis. For example, research on the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from related ketones shows the compound's utility in synthesizing heterocyclic structures (Tan Bin, 2011). Additionally, the compound's derivatives have been utilized in studying nucleophilic substitution and elimination reactions in aqueous solutions, contributing to our understanding of organic reaction mechanisms (Toteva & Richard, 1996).
properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZLVZWUKCNACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645248 |
Source
|
Record name | 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
870460-18-7 |
Source
|
Record name | 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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